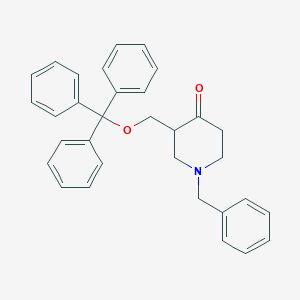

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one

Description

BenchChem offers high-quality 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-(trityloxymethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31NO2/c34-31-21-22-33(23-26-13-5-1-6-14-26)24-27(31)25-35-32(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,27H,21-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHKBVKPGDXSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573956 | |

| Record name | 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234757-27-8 | |

| Record name | 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is a complex piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its ability to impart favorable pharmacokinetic properties. The strategic placement of a bulky trityl-protected hydroxymethyl group at the C-3 position and a benzyl group on the nitrogen atom offers a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this key intermediate.

The N-benzyl group serves as a common protecting group for the piperidine nitrogen, which can be readily removed under hydrogenolysis conditions, allowing for further derivatization. The 4-oxo functionality provides a reactive handle for a multitude of chemical transformations, including reductions, reductive aminations, and carbon-carbon bond-forming reactions. The ((trityloxy)methyl) substituent at the C-3 position introduces a significant steric and lipophilic element, which can be crucial for modulating the binding affinity and selectivity of a drug candidate for its biological target. The trityl group, a bulky triphenylmethyl ether, is a valuable acid-labile protecting group for the primary alcohol, allowing for selective reactions at other positions of the molecule.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C32H31NO2 |

| Molecular Weight | 461.60 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. |

| Melting Point | Expected to be a relatively high-melting solid due to its molecular weight and the presence of the rigid trityl group. |

| Boiling Point | High boiling point, likely to decompose upon distillation at atmospheric pressure. |

| Stability | The trityl ether is sensitive to acidic conditions, leading to deprotection. The benzyl group can be removed by catalytic hydrogenation. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one can be envisioned in a two-step sequence starting from the commercially available 1-benzyl-4-piperidone. This proposed pathway is based on well-established organic transformations.

Figure 1: Proposed synthetic pathway for 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one.

Step 1: Hydroxymethylation of 1-Benzyl-4-piperidone

The initial step involves the introduction of a hydroxymethyl group at the C-3 position of 1-benzyl-4-piperidone via an aldol reaction with formaldehyde.

Protocol:

-

Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred for 30 minutes to form a solution of lithium diisopropylamide (LDA). A solution of 1-benzyl-4-piperidone in anhydrous THF is then added slowly to the LDA solution at -78 °C. The reaction is stirred for 1-2 hours to ensure complete formation of the lithium enolate. The causality behind using a strong, non-nucleophilic base like LDA at low temperatures is to achieve regioselective deprotonation at the less hindered C-3 position, forming the kinetic enolate and minimizing self-condensation side reactions.

-

Aldol Addition: Gaseous formaldehyde, generated by cracking paraformaldehyde, is then bubbled through the enolate solution at -78 °C. Alternatively, a solution of anhydrous formaldehyde in THF can be used. The reaction is quenched after a short period (typically 15-30 minutes) by the addition of a saturated aqueous solution of ammonium chloride. The low temperature is crucial to control the reactivity of formaldehyde and prevent over-addition or polymerization.

-

Work-up and Purification: The reaction mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-benzyl-3-(hydroxymethyl)piperidin-4-one, is then purified by column chromatography on silica gel.

Step 2: Tritylation of 1-Benzyl-3-(hydroxymethyl)piperidin-4-one

The second step involves the protection of the primary alcohol with a trityl group.

Protocol:

-

Reaction Setup: The purified 1-benzyl-3-(hydroxymethyl)piperidin-4-one is dissolved in anhydrous pyridine. To this solution, trityl chloride (triphenylmethyl chloride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. Pyridine acts as both the solvent and the base to neutralize the hydrochloric acid formed during the reaction. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). The bulky nature of the trityl group generally leads to a selective reaction with the less sterically hindered primary alcohol.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The mixture is then extracted with dichloromethane or ethyl acetate. The organic layer is washed sequentially with a dilute copper sulfate solution (to remove pyridine), water, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product, 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one, is purified by column chromatography on silica gel to yield the final product.

Key Reactions and Reactivity

The chemical reactivity of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is dictated by its key functional groups.

Figure 2: Key reaction sites of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one.

-

Reactions at the Carbonyl Group: The ketone at the C-4 position is a versatile functional group. It can undergo nucleophilic addition reactions with organometallic reagents like Grignard or organolithium reagents to introduce various substituents. Reduction with agents such as sodium borohydride will yield the corresponding alcohol. The Wittig reaction can be employed to convert the carbonyl into an exocyclic double bond.

-

N-Debenzylation: The benzyl group on the piperidine nitrogen can be readily cleaved by catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst). This deprotection unmasks the secondary amine, which can then be further functionalized through acylation, alkylation, or sulfonylation, providing a key step in the synthesis of diverse compound libraries.

-

O-Detritylation: The trityl ether is highly susceptible to cleavage under acidic conditions.[1] Mild acids such as formic acid or trifluoroacetic acid at low temperatures can selectively remove the trityl group, revealing the primary alcohol.[1] This allows for further modifications at this position, such as oxidation to an aldehyde or carboxylic acid, or esterification. The choice of acidic conditions can be tuned to be orthogonal to other acid-sensitive groups that may be present in the molecule.

Applications in Drug Discovery and Development

Piperidine derivatives are of paramount importance in the pharmaceutical industry.[2] The title compound, with its unique substitution pattern, serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

The N-benzylpiperidine motif is a common feature in centrally acting drugs, and the introduction of a bulky, lipophilic substituent at the C-3 position can significantly influence the molecule's ability to cross the blood-brain barrier and its interaction with CNS targets. The conformational restriction imposed by the ((trityloxy)methyl) group can also lead to enhanced selectivity for specific receptor subtypes.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Neurodegenerative Diseases: As scaffolds for the development of ligands for various CNS receptors implicated in diseases like Alzheimer's and Parkinson's.

-

Oncology: As intermediates in the synthesis of novel kinase inhibitors or other anti-cancer agents.

-

Pain Management: As precursors to novel analgesics targeting opioid or other pain-related receptors.

The ability to selectively deprotect the nitrogen and the hydroxyl group at different stages of a synthetic sequence makes 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one a highly strategic intermediate for combinatorial chemistry and the generation of focused compound libraries for high-throughput screening.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and IR spectral features can be predicted based on the structure.

-

¹H NMR: The spectrum would be complex. Key signals would include:

-

Aromatic protons of the benzyl and trityl groups in the range of 7.0-7.5 ppm.

-

A singlet for the benzylic methylene protons (N-CH₂-Ph) around 3.5-3.7 ppm.

-

A multiplet for the piperidine ring protons.

-

A characteristic set of signals for the -CH₂-O-Tr moiety.

-

The presence of the bulky trityl group would likely lead to complex splitting patterns and diastereotopic protons for the adjacent methylene groups.

-

-

¹³C NMR:

-

A carbonyl carbon signal around 205-210 ppm.

-

Multiple aromatic carbon signals for the benzyl and trityl groups.

-

Signals for the piperidine ring carbons.

-

A signal for the benzylic carbon.

-

A signal for the trityl quaternary carbon.

-

A signal for the -CH₂-O- carbon.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the ketone at approximately 1715-1725 cm⁻¹.

-

C-H stretching vibrations for aromatic and aliphatic protons.

-

C-O stretching for the ether linkage.

-

Conclusion

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one represents a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical two-step sequence from readily available starting materials. The strategic arrangement of its functional groups, including a reactive ketone, a cleavable N-benzyl group, and a protected primary alcohol, provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. The insights provided in this guide aim to facilitate the utilization of this important building block in advancing drug discovery and development programs.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

-

Frolov, N. A.; Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci.2023 , 24(3), 2937. [Link]

Sources

An In-depth Technical Guide to 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one (CAS 234757-27-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Protected Piperidone Intermediate

In the landscape of modern medicinal chemistry, particularly in the development of potent analgesics and other central nervous system (CNS) active agents, the piperidine scaffold remains a cornerstone of molecular design.[1] Its inherent conformational properties and ability to present substituents in a defined three-dimensional space make it an ideal framework for engaging with complex biological targets. Within this context, 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one emerges as a sophisticated and highly valuable intermediate. Its structure is strategically designed for multi-step synthetic campaigns, offering a unique combination of a protected hydroxyl functionality and a reactive ketone, all within the versatile N-benzyl-piperidone framework. This guide will provide an in-depth technical overview of this compound, from its chemical rationale and synthesis to its critical role in the synthesis of advanced pharmaceutical targets.

Molecular Overview and Physicochemical Properties

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is a complex piperidine derivative featuring a bulky trityl (triphenylmethyl) protecting group. This group serves to mask a primary alcohol at the C3 position, preventing its unwanted reaction in subsequent synthetic steps while affording enhanced lipophilicity. The N-benzyl group provides steric bulk and influences the reactivity of the piperidine nitrogen, and can be removed under specific hydrogenolysis conditions.

| Property | Value | Source |

| CAS Number | 234757-27-8 | ECHEMI |

| Molecular Formula | C₃₂H₃₁NO₂ | ECHEMI |

| Molecular Weight | 461.59 g/mol | ECHEMI |

| Appearance | Likely a solid, given the high molecular weight and trityl group | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water. | Inferred from structure |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers.[2][3] | Fisher Scientific, Apollo Scientific |

Strategic Synthesis: A Plausible and Optimized Protocol

Experimental Protocol: Synthesis of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one

Step 1: Protection of the Hydroxyl Group

The initial step involves the protection of the secondary alcohol of 1-Benzyl-3-piperidinol with a trityl group. This is a standard procedure in organic synthesis to prevent oxidation of the alcohol in the subsequent step.

-

Reaction: 1-Benzyl-3-piperidinol + Trityl chloride → 1-Benzyl-3-(trityloxy)piperidine

-

Reagents and Solvents:

-

1-Benzyl-3-piperidinol (1 equivalent)

-

Trityl chloride (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) as solvent

-

Triethylamine (TEA) or pyridine as a non-nucleophilic base (1.5 equivalents)

-

-

Procedure:

-

Dissolve 1-Benzyl-3-piperidinol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution.

-

Slowly add a solution of trityl chloride in anhydrous DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidation to the Ketone

The protected secondary amine is then oxidized to the corresponding ketone to yield the target compound. A variety of mild oxidizing agents can be employed for this transformation.

-

Reaction: 1-Benzyl-3-(trityloxy)piperidine → 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one

-

Reagents and Solvents:

-

1-Benzyl-3-(trityloxy)piperidine (1 equivalent)

-

Dess-Martin Periodinane (DMP) (1.5 equivalents) or Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (DCM) as solvent

-

-

Procedure (using DMP):

-

Dissolve the protected alcohol in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin Periodinane portion-wise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one.

-

Application in Drug Discovery: A Gateway to Complex Analgesics

The strategic placement of the protected hydroxymethyl group at the 3-position of the piperidone ring makes this intermediate particularly valuable in the synthesis of highly potent and selective opioid analgesics, such as analogs of fentanyl. The classic Janssen synthesis of fentanyl begins with N-benzyl-4-piperidone.[5] The presence of the C3-substituent in our target molecule allows for the exploration of structure-activity relationships (SAR) in regions of the opioid receptor binding pocket that are not addressed by traditional fentanyl analogs.

The likely synthetic utility of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one would involve the following conceptual steps:

-

Reaction at the Ketone: The ketone at the C4 position is the primary site for further elaboration. This could involve a reductive amination with an appropriate aniline derivative, a key step in the synthesis of fentanyl-like molecules.

-

Deprotection of the Benzyl Group: The N-benzyl group can be removed via catalytic hydrogenolysis.

-

N-Alkylation: The resulting secondary amine can be alkylated with a variety of alkyl or aryl-alkyl halides to introduce diverse pharmacophoric elements.

-

Deprotection of the Trityl Group: The trityl group is acid-labile and can be removed under mild acidic conditions to reveal the primary alcohol. This hydroxyl group can then be used for further functionalization or may itself contribute to receptor binding.

Safety, Handling, and Storage

As a laboratory chemical, 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one should be handled with appropriate care. While specific toxicity data for this compound is not available, the safety precautions for related piperidone derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][6]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][7] Wash hands thoroughly after handling.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Skin: Wash with plenty of soap and water.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]

-

Conclusion: A Key Enabler for Next-Generation Therapeutics

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one represents a sophisticated and strategically designed chemical intermediate. Its synthesis, while requiring careful execution of protection and oxidation steps, provides access to a versatile scaffold for the development of novel and potent CNS-active agents. For drug discovery and development teams, this compound offers a valuable tool for exploring new chemical space in the pursuit of safer and more effective therapeutics. The insights provided in this guide are intended to empower researchers to confidently incorporate this and similar advanced intermediates into their synthetic strategies.

References

-

Shandong Biotech. (n.d.). 1-Benzyl-4-piperidone. [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 234757-27-8 Name:. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. [Link]

-

Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. [Link]

-

Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

-

Chemical Reviews and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

PubChem. (n.d.). 1-Dodecanol. [Link]

-

PubChem. (n.d.). 1-Benzyl-4-methylpiperidin-3-one. [Link]

-

ResearchGate. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

-

PubChemLite. (n.d.). 1-benzyl-3-methylpiperidin-4-one (C13H17NO). [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexasiloxane, dodecamethyl- (CAS 540-97-6). [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Benzyl-3-Piperidinol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 5. caymanchem.com [caymanchem.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Utility of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of a diverse array of therapeutics.[1][2] This technical guide delves into the strategic importance and application of a specialized derivative, 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one, as a versatile starting material in contemporary drug discovery. We will explore the chemical rationale behind its design, outlining the roles of the benzyl and trityl protecting groups, and present a comprehensive overview of its synthesis and potential applications in constructing complex, biologically active molecules. This document serves as a resource for researchers aiming to leverage this potent intermediate for the discovery of novel therapeutics.

The Piperidin-4-one Core: A Privileged Scaffold in Medicinal Chemistry

The piperidin-4-one ring system is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its capacity to present substituents in a well-defined three-dimensional orientation.[3] This heterocycle is a key building block in the synthesis of compounds with a wide range of pharmacological activities, including:

-

Analgesics: Notably, the piperidine core is central to the structure of fentanyl and its analogues.[2][4]

-

Antipsychotics: Certain antipsychotic agents incorporate the piperidin-4-one moiety.[5]

-

Anticancer and Antiviral Agents: The scaffold has been utilized in the development of novel therapeutics targeting cancer and viral infections.[1][6]

-

Central Nervous System (CNS) Agents: Its presence is noted in drugs developed for neurological disorders, such as Donepezil for Alzheimer's disease.[5]

The versatility of the piperidin-4-one core stems from the reactivity of the ketone at the C4 position and the secondary amine (or its substituted form) at the N1 position, allowing for extensive chemical modifications to fine-tune biological activity and pharmacokinetic properties.[2][5]

Strategic Selection of Protecting Groups: Benzyl and Trityl

The utility of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one as a synthetic intermediate is significantly enhanced by the judicious choice of the benzyl (Bn) and trityl (Tr) protecting groups. This dual-protection strategy allows for selective chemical transformations at other positions of the molecule.

The N-Benzyl (Bn) Group: Robust Amine Protection

The benzyl group is a widely employed protecting group for amines due to its stability across a broad range of reaction conditions, including acidic and basic environments.[7][8]

-

Introduction: The N-benzyl group is typically introduced via nucleophilic substitution using benzyl bromide or chloride in the presence of a base.[7]

-

Stability: Its robustness makes it an ideal choice for multi-step syntheses where various reagents and conditions will be employed.

-

Deprotection: The N-benzyl group is most commonly removed under reductive conditions, typically through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[7][9] This method is generally clean and high-yielding.

The O-Trityl (Tr) Group: Bulky and Acid-Labile Hydroxyl Protection

The trityl (triphenylmethyl) group is a sterically demanding protecting group, making it highly selective for primary alcohols.[10][11]

-

Selective Protection: Its significant bulk allows for the selective protection of less sterically hindered hydroxyl groups.[11]

-

Stability: The trityl group is stable to basic, oxidative, and reductive conditions, providing orthogonal protection to the N-benzyl group.[11]

-

Acid-Labile Removal: A key advantage of the trityl group is its lability under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for its removal without affecting the N-benzyl group.[10]

This orthogonal protection scheme is illustrated below:

Caption: Orthogonal deprotection strategy for the title compound.

Synthesis of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one: A Proposed Route

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from commercially available materials.

Caption: Proposed synthetic workflow for the title compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-piperidone

This is a standard procedure involving the N-alkylation of piperidin-4-one.

-

Reactants: Piperidin-4-one hydrochloride, benzyl chloride, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

To a solution of piperidin-4-one hydrochloride in the chosen solvent, add the base and stir for a short period to neutralize the hydrochloride salt.

-

Add benzyl chloride dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until completion.

-

Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzyl-4-piperidone.

-

Step 2: Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-one

This step involves the introduction of a hydroxymethyl group at the C3 position, likely via an aldol-type reaction.

-

Reactants: 1-Benzyl-4-piperidone, formaldehyde (or paraformaldehyde), a base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve 1-benzyl-4-piperidone in the chosen solvent.

-

Add formaldehyde and the base to the solution.

-

Stir the reaction at room temperature or with gentle heating, monitoring for the formation of the product.

-

Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

-

Step 3: Synthesis of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one

This final step is the protection of the primary alcohol with the trityl group.[10]

-

Reactants: 1-Benzyl-3-(hydroxymethyl)piperidin-4-one, trityl chloride, a non-nucleophilic base (e.g., pyridine or triethylamine), and a catalytic amount of DMAP (4-dimethylaminopyridine).[10] The solvent is typically dichloromethane or pyridine.

-

Procedure:

-

Dissolve 1-benzyl-3-(hydroxymethyl)piperidin-4-one in the chosen solvent.

-

Add the base, DMAP, and trityl chloride to the solution.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction, and perform an aqueous workup.

-

Extract the product, dry the organic phase, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to obtain 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one.

-

Applications in Drug Discovery

The strategic design of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one makes it a highly valuable intermediate for the synthesis of complex molecules in various therapeutic areas.

Elaboration of the Piperidin-4-one Core

The ketone at the C4 position serves as a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

-

Grignard and Organolithium Additions: To introduce alkyl, aryl, or other carbon-based substituents.

-

Formation of Heterocycles: The ketone can be a precursor for the construction of spirocyclic systems or fused ring systems.

Sequential Deprotection and Functionalization

The orthogonal nature of the N-benzyl and O-trityl protecting groups allows for a stepwise elaboration of the molecule.

| Step | Reaction | Protecting Group Removed | Functional Group Available for Derivatization | Potential Applications |

| 1 | Acidic Deprotection | O-Trityl | Primary Alcohol | Esterification, etherification, oxidation to aldehyde or carboxylic acid. |

| 2 | Reductive Deprotection | N-Benzyl | Secondary Amine | N-alkylation, N-acylation, sulfonylation, urea/thiourea formation. |

This stepwise approach is critical for building molecular complexity in a controlled manner, which is essential for structure-activity relationship (SAR) studies.

Potential Therapeutic Targets

Given the prevalence of the piperidin-4-one scaffold in bioactive molecules, derivatives of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one could be explored for a variety of targets, including:

-

GPCRs: Many GPCR ligands contain a piperidine core.

-

Ion Channels: The scaffold is present in some ion channel modulators.

-

Enzymes: As seen with menin inhibitors, piperidine derivatives can be potent enzyme inhibitors.[14]

Conclusion

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one represents a strategically designed and highly versatile building block for modern drug discovery. The combination of a privileged piperidin-4-one core with a robust, orthogonal protecting group strategy provides medicinal chemists with a powerful tool for the synthesis of complex and diverse libraries of compounds. The ability to selectively unmask and functionalize the primary alcohol and the piperidine nitrogen allows for a systematic exploration of chemical space, accelerating the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding of the rationale behind its design, a practical approach to its synthesis, and a perspective on its broad potential in the development of next-generation therapeutics.

References

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

-

TCI Chemicals. Protecting Agents.

-

Thieme. Modified Trityl Ester Protecting Groups in Peptide Synthesis.

-

Suzhou Highfine Biotech. Amino protecting group—triphenylmethyl series.

-

Peptide Synthesis. Protecting Groups in Peptide Synthesis: A Detailed Guide.

-

ResearchGate. Piperidin-4-one: The Potential Pharmacophore.

-

Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

-

Grokipedia. 4-Piperidone.

-

Wikipedia. 4-Piperidone.

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

-

ChemicalBook. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis.

-

Guidechem. What is the synthesis process of 1-BENZYL-3-METHYL-4-PIPERIDONE?.

-

Chem-Station. Benzyl (Bn) Protective Group.

-

PrepChem. Synthesis of 1-benzyl-3-methyl-4-piperidone.

-

BOC Sciences. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods.

-

Sciencemadness.org. Deprotection of N-benzyl piperidine compound.

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.

-

Suzhou Highfine Biotech. Amino Protecting Group-Benzyl Series.

-

PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

-

Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

Journal of Drug Delivery & Therapeutics. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime.

-

Cayman Chemical. N-Benzyl-4-piperidone.

-

Guidechem. N-benzyl-4-piperidone: synthesis and uses.

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 9. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

Navigating the Synthesis of Piperidine Scaffolds: An In-depth Technical Guide to the Stability and Utility of the Trityl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its synthesis, often requiring multi-step sequences, hinges on a robust protecting group strategy to ensure regioselectivity and chemoselectivity. Among the arsenal of nitrogen protecting groups, the triphenylmethyl (trityl, Tr) group offers a unique combination of steric bulk and acid lability, making it a valuable tool in the synthesis of complex piperidine derivatives. This technical guide provides a comprehensive analysis of the trityl protecting group's stability profile in the context of piperidine synthesis, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Value of the Trityl Group in Piperidine Synthesis

The trityl group's large steric footprint provides a significant advantage in directing the stereochemical outcome of reactions and can prevent undesirable side reactions at the nitrogen atom.[1][2] Its primary utility, however, lies in its distinct cleavage conditions. Stable to a wide range of basic, nucleophilic, and reductive reagents, the trityl group is readily cleaved under mild acidic conditions, offering an orthogonal protecting group strategy when used in conjunction with other common protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2][3]

Stability Profile of N-Trityl Piperidines: A Comprehensive Overview

A thorough understanding of the N-trityl group's stability on the piperidine ring is paramount for successful synthetic planning. The following sections detail its compatibility with a variety of common reaction conditions.

Acid Lability: The Achilles' Heel

The defining characteristic of the trityl group is its susceptibility to acid-catalyzed cleavage.[4] This cleavage proceeds via a stable trityl cation, and the rate of deprotection can be modulated by the strength of the acid and the solvent system. Mild acidic conditions, such as acetic acid in an appropriate solvent, are often sufficient for detritylation, allowing for the selective removal of the trityl group in the presence of more acid-stable groups like Cbz.[5] Stronger acids like trifluoroacetic acid (TFA) will rapidly cleave the trityl group.

Stability to Bases

The N-trityl group is exceptionally stable under basic conditions. This is a cornerstone of its utility in modern synthetic chemistry, particularly in peptide synthesis where piperidine is routinely used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[3] This stability extends to other common basic reagents used in piperidine synthesis, such as triethylamine (Et3N), diisopropylethylamine (DIPEA), and potassium carbonate (K2CO3).[6]

Compatibility with Nucleophiles and Organometallics

The steric hindrance of the trityl group generally protects the nitrogen lone pair from participating in nucleophilic reactions. Furthermore, N-trityl piperidines have demonstrated compatibility with organometallic reagents. For instance, the synthesis of ketone adducts from N-trityl-protected amino acid derivatives proceeds smoothly via reaction with Grignard reagents, with the trityl group remaining intact until its desired removal with dilute acid.[5] This suggests a good tolerance for organolithium and other organometallic species under typical reaction conditions.

Performance under Reductive and Oxidative Conditions

The stability of the N-trityl group under various reductive and oxidative conditions is a critical consideration in multi-step syntheses.

-

Reductive Conditions: The trityl group is generally stable to common hydride reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).[4] However, it can be cleaved under certain catalytic hydrogenation conditions. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, reductive deprotection of N-trityl aziridines has been achieved using catalytic hydrogenation in the presence of a nickel catalyst.[7] In some cases, the trityl group can be removed reductively with lithium in the presence of a catalytic amount of naphthalene.[7]

-

Oxidative Conditions: Information regarding the stability of the N-trityl group on a piperidine ring towards a wide range of common oxidizing agents is less documented. However, given its hydrocarbon nature, it is expected to be relatively robust to many common oxidants that do not involve strongly acidic conditions. Care should be taken with potent oxidizing agents, and empirical evaluation is recommended for specific applications.

The following table summarizes the stability of the N-trityl group on a piperidine ring under various common synthetic conditions.

| Reagent Class | Specific Reagents | Stability of N-Trityl Piperidine | Citation(s) |

| Acids | TFA, HCl, Acetic Acid | Labile | [4][5] |

| Bases | Piperidine, Et3N, K2CO3, NaH | Stable | [3][6] |

| Nucleophiles | Amines, Alcohols | Stable | [1] |

| Organometallics | Grignard Reagents, Organolithiums | Generally Stable | [5] |

| Reducing Agents | LiAlH4, NaBH4 | Stable | [4] |

| Catalytic Hydrogenation (e.g., Ni) | Potentially Labile | [7] | |

| Li/Naphthalene | Labile | [7] | |

| Oxidizing Agents | m-CPBA, PCC, KMnO4 | Generally Stable (Condition Dependent) | - |

Orthogonal Deprotection Strategies in Piperidine Synthesis

The differential stability of the trityl group compared to other common nitrogen protecting groups, such as Boc and Cbz, allows for selective deprotection and sequential functionalization of piperidine scaffolds.

Trityl vs. Boc

The N-trityl and N-Boc groups represent a classic orthogonal pair. The N-trityl group is selectively cleaved under mild acidic conditions that leave the N-Boc group intact. Conversely, the N-Boc group is readily removed with stronger acids like TFA, under which the N-trityl group is also labile. However, the key distinction is the ability to remove the trityl group while preserving the Boc group. For example, selective removal of a trityl group from a piperazine scaffold also bearing a Boc group has been achieved using weakly acidic conditions.

Caption: Orthogonal deprotection of N-Trityl and N-Boc groups.

Trityl vs. Cbz

The N-trityl and N-Cbz groups also form a valuable orthogonal pair. The N-trityl group is cleaved by mild acid, while the N-Cbz group is stable to these conditions. The N-Cbz group is typically removed by catalytic hydrogenation, a condition under which the N-trityl group may also be cleaved, depending on the catalyst and conditions.[7] However, the acid-lability of the trityl group allows for its selective removal in the presence of a Cbz group.

Caption: Orthogonal deprotection of N-Trityl and N-Cbz groups.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the introduction and selective removal of the trityl group in the context of piperidine synthesis.

Protocol 1: N-Tritylation of Piperidine

This protocol describes a general procedure for the protection of the piperidine nitrogen with a trityl group.[8]

Materials:

-

Piperidine derivative (1.0 equiv)

-

Trityl chloride (1.05 equiv)

-

Triethylamine (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the piperidine derivative in anhydrous DCM.

-

Add triethylamine to the solution and stir for 10 minutes at room temperature.

-

Add trityl chloride portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-tritylated piperidine.

Caption: Workflow for the N-tritylation of a piperidine derivative.

Protocol 2: Selective Detritylation of N-Trityl Piperidine with Mild Acid

This protocol outlines a method for the selective removal of the N-trityl group in the presence of other acid-sensitive groups like Boc, using mild acidic conditions.

Materials:

-

N-Trityl piperidine derivative

-

Trichloroacetic acid (TCA) (1% w/v)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-trityl piperidine derivative in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1% (w/v) solution of TCA in DCM dropwise.

-

Stir the reaction at 0 °C and monitor by TLC. The appearance of the bright yellow-orange color of the trityl cation is an indicator of the reaction progress.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as necessary to obtain the deprotected piperidine.

Conclusion

The trityl protecting group is a powerful and versatile tool in the synthesis of complex piperidine derivatives. Its steric bulk, coupled with its unique acid lability, provides a strategic advantage for controlling reactivity and enabling orthogonal deprotection schemes. By understanding its stability profile across a range of reaction conditions, researchers can confidently incorporate the trityl group into their synthetic strategies to access novel and medicinally relevant piperidine scaffolds. The protocols provided herein offer a practical foundation for the application of this valuable protecting group in the ongoing quest for new therapeutic agents.

References

- O'Hagan, D. Piperidine and pyrrolidine alkaloids: a kaleidoscope of natural products. Journal of the Royal Society of Chemistry, Perkin Transactions 12000, 19, 3277-3294.

- Kumar, V. et al. Reductive Deprotection of N-Tritylaziridines. The Journal of Organic Chemistry2001, 66 (22), 7542–7546.

- de la Torre, B. G., et al. Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science1999, 6, 89-94.

- Behloul, C., et al. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters2016, 57 (31), 3465-3468.

- O'Brien, P., et al. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

- Lühning, L. H., et al. A New N‐Trityl‐Substituted Aminopyridinato Titanium Catalyst for Hydroamination and Hydroaminoalkylation Reactions – Unexpected Intramolecular C–H Bond Activation. Zeitschrift für anorganische und allgemeine Chemie2015, 641 (12-13), 2155-2163.

- Garner, P., et al. Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. The Journal of Organic Chemistry1988, 53 (18), 4391-4394.

- Fields, G. B., & Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research1990, 35 (3), 161-214.

- Singh, A. Procedure for N-alkylation of Piperidine?

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. rua.ua.es [rua.ua.es]

- 5. CN103382192A - Preparation of N-monosubstituted piperazine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. digital.csic.es [digital.csic.es]

The N-Benzyl Moiety: More Than Just a Protecting Group

An In-depth Technical Guide: The Multifaceted Role of the N-Benzyl Group in Piperidone Chemistry

For researchers, scientists, and drug development professionals, the piperidone scaffold is a cornerstone of modern medicinal chemistry. Found in numerous natural products and synthetic pharmaceuticals, its six-membered nitrogen-containing ring is a versatile platform for creating structurally diverse and biologically active molecules.[1][2] A key player in unlocking the synthetic potential of this scaffold is the N-benzyl group. This guide provides an in-depth exploration of the N-benzyl group's critical roles in piperidone chemistry, from its function as a robust protecting group to its influence on reactivity and its instrumental use in the synthesis of life-changing therapeutics.

The N-benzyl group (often abbreviated as "Bn") is frequently introduced onto the piperidone nitrogen for one primary, pragmatic reason: to serve as a protecting group for the secondary amine.[3] This protection is essential as the lone pair of electrons on the nitrogen is nucleophilic and can interfere with reactions intended for other parts of the molecule, such as the carbonyl group at the C4 position. However, its utility extends far beyond simple protection, influencing the molecule's conformation, stereochemistry, and overall synthetic strategy.

A Reliable Guardian: Protection and Stability

The benzyl group is prized for its stability across a wide range of reaction conditions, including exposure to non-reducing acids, bases, and many organometallic reagents. This stability allows for extensive chemical modifications to be performed on the piperidone ring and its substituents without disturbing the protected nitrogen. For instance, the carbonyl at the 4-position of N-benzyl-4-piperidone is an active reaction site that can be readily converted into hydroxyl, amino, cyano, or carboxyl groups, paving the way for diverse derivative synthesis.[1][2]

Strategic Removal: The Debenzylation Process

A critical feature of any good protecting group is its susceptibility to clean and efficient removal under specific conditions that leave the rest of the molecule intact. The N-benzyl group excels in this regard, as it can be cleaved via hydrogenolysis.

Catalytic Hydrogenation is the most common debenzylation method. This involves reacting the N-benzylpiperidone with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

Catalytic Transfer Hydrogenation offers a safer and often more convenient alternative to using flammable hydrogen gas.[4] In this method, a hydrogen donor like ammonium formate is used in conjunction with Pd/C.[4][5] The reaction proceeds under milder conditions and is often preferred in laboratory settings. Other reagents, such as magnesium powder with ammonium formate, have also been explored.

The choice of debenzylation conditions can be critical, as the amine product can sometimes poison the palladium catalyst. In such cases, adding a small amount of acid (e.g., acetic acid) can prevent this and facilitate the reaction.[4][6]

| Method | Catalyst & Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C | Room temperature to 40°C, H₂ balloon or Parr shaker | High efficiency, clean byproducts (toluene) | Requires handling of flammable H₂ gas, potential for catalyst poisoning |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, reflux | Avoids H₂ gas, generally safer setup | May require longer reaction times, ammonium formate quality can vary |

| Acid-Facilitated Hydrogenation | H₂, Pd/C, Acetic Acid | Methanol or Ethanol, room temp. | Overcomes catalyst poisoning by amine product[6] | Introduces acid that may need to be neutralized during workup |

Synthesis of N-Benzylpiperidones: Building the Core

The widespread use of N-benzylpiperidones has driven the development of efficient synthetic routes. N-benzyl-4-piperidone is a crucial intermediate for countless pharmaceutical syntheses.[1][2]

The One-Pot Approach: Efficiency and Scalability

A highly effective and industrially scalable method for synthesizing N-benzyl-4-piperidone involves a one-pot reaction starting from benzylamine and an acrylate ester (e.g., methyl acrylate).[2][7] This process leverages a sequential Michael addition and Dieckmann condensation.

The workflow for this synthesis is illustrated below:

Caption: One-pot synthesis of N-benzyl-4-piperidone.

The causality behind using an excess of the acrylate ester is to minimize the formation of mono-ester byproducts, thereby increasing the overall yield and purity of the desired N-benzyl-4-piperidone.[7]

Protocol 1: One-Pot Synthesis of N-Benzyl-4-Piperidone[1][7]

-

Michael Addition: In a reaction vessel, combine benzylamine and an alcoholic solvent (e.g., methanol). Gradually add 2.6-5 molar equivalents of an acrylate ester while stirring. After the addition is complete, heat the mixture to 50-60°C and maintain for 9-24 hours.

-

Solvent Removal: After the reaction, distill the mixture to recover the excess acrylate and alcohol solvent.

-

Dieckmann Condensation: Add a suitable organic solvent (e.g., toluene) and an organic base (e.g., sodium methoxide). Heat the reaction to 50-85°C for 9-16 hours.

-

Hydrolysis & Decarboxylation: Cool the mixture and neutralize with acid. Add a catalyst and heat to 60-85°C to facilitate hydrolysis and decarboxylation, yielding the final product.

-

Purification: After adjusting the pH with an inorganic base, the organic layer is separated, and the solvent is removed. The final product, N-benzyl-4-piperidone, is collected via distillation under reduced pressure.

Influence on Stereochemistry and Conformation

The steric bulk of the N-benzyl group plays a crucial role in dictating the stereochemical outcome of reactions. In its most stable state, the piperidone ring adopts a chair conformation. To minimize steric strain, large substituents preferentially occupy equatorial positions.

X-ray crystallography studies on highly substituted N-benzylpiperidones have confirmed that the N-benzyl group, along with other bulky substituents at the C2 and C6 positions, consistently adopts an equatorial orientation.[8] This conformational preference is critical as it influences the trajectory of incoming reagents, thereby controlling the stereoselectivity of reactions at the carbonyl group and adjacent carbon atoms.

Caption: General synthetic workflow using N-benzylpiperidone.

This strategy has been successfully employed in the synthesis of several blockbuster drugs.

| Drug | Therapeutic Area | Role of N-Benzylpiperidone Intermediate |

| Donepezil | Alzheimer's Disease | N-benzyl-4-piperidinecarboxaldehyde, derived from N-benzyl-4-piperidone, is a key intermediate. [2][9] |

| Fentanyl Analogues | Analgesia | N-benzyl-4-piperidone is the starting material for synthesizing the core piperidine structure. [2][4] |

| Penfluridol | Antipsychotic | N-benzyl-4-piperidone is a crucial intermediate in its synthesis. [10] |

| Menin Inhibitors | Oncology (Leukemia) | The N-benzyl-4-piperidone scaffold is instrumental in designing potent derivatives that disrupt protein-protein interactions. [7] |

The N-benzylpiperidine (N-BP) motif itself is recognized for its desirable properties in drug candidates. Its three-dimensional structure and flexibility allow it to effectively probe binding pockets of target proteins, and it can participate in crucial cation-π interactions, enhancing binding affinity. [11]

Conclusion

The N-benzyl group is a cornerstone of modern piperidone chemistry, offering a powerful combination of protection, stereochemical control, and synthetic versatility. Its robust nature allows for complex molecular manipulations, while its clean removal via hydrogenolysis provides access to the crucial secondary amine for final derivatization. From enabling the large-scale synthesis of key intermediates like N-benzyl-4-piperidone to directing the stereochemical outcomes of subsequent reactions, the N-benzyl group has proven indispensable. Its central role in the synthesis of a wide array of pharmaceuticals, from analgesics to treatments for Alzheimer's disease, solidifies its status as a critical tool in the arsenal of medicinal chemists and drug development professionals. Understanding the multifaceted contributions of this group is essential for anyone working to innovate within the vast and impactful field of piperidine-based therapeutics.

References

- Preparation method of N-benzyl-4-piperidone.

- N-benzyl-4-piperidone: synthesis and uses. Guidechem.

- N-Benzyl piperidine Fragment in Drug Discovery. PubMed.

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC.

- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Prepar

- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.

- N-Benzyl-4-piperidone. LookChem.

- Deprotection of N-benzyl piperidine compound. Sciencemadness.org.

- Synthesis and stereochemistry of highly crowded N-benzylpiperidones.

- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters.

- Debenzylation Reactions with Pd(0)

- 1-Benzyl-2-piperidone. PubChem.

- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.

Sources

- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 10. lookchem.com [lookchem.com]

- 11. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one: A Spectroscopic Guide

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one, a key intermediate in synthetic organic chemistry. While direct experimental spectra for this specific compound are not widely published, this document outlines the theoretical underpinnings and expected spectroscopic data based on its constituent functional groups. We will leverage data from closely related analogs, such as 1-benzyl-4-piperidone, to illustrate the principles of spectral interpretation and provide a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is a complex piperidine derivative featuring a bulky trityl protecting group, a benzyl group on the nitrogen, and a ketone functionality. The strategic placement of these groups dictates the molecule's reactivity and its spectral characteristics. A thorough characterization relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Formula: C₃₂H₃₁NO₂ Molecular Weight: 461.60 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the number of distinct proton environments. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the aromatic rings and the carbonyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.10 - 7.50 | Multiplet | 20H | Ar-H (Trityl and Benzyl) | The overlapping signals of the fifteen protons of the trityl group and the five protons of the benzyl group will appear in the aromatic region. |

| 3.50 - 3.70 | Singlet | 2H | N-CH₂ -Ph | The benzylic protons adjacent to the nitrogen atom are expected to be a singlet due to the absence of adjacent protons. |

| 3.20 - 3.40 | Multiplet | 1H | CH -CH₂OTr | The methine proton at the 3-position will be coupled to the adjacent methylene protons. |

| 2.80 - 3.10 | Multiplet | 2H | CH₂ -OTr | The methylene protons adjacent to the trityl ether will be diastereotopic and show complex splitting. |

| 2.20 - 2.70 | Multiplet | 4H | Piperidine ring protons | The remaining methylene protons of the piperidine ring will exhibit complex multiplets due to coupling with each other and the adjacent methine proton. |

As a point of comparison, the ¹H NMR spectrum of the related compound 1-benzyl-3-methylpiperidin-4-one shows signals for the benzyl group's aromatic protons and benzylic methylene protons, as well as multiplets for the piperidine ring protons.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their functional groups.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~208 | C =O | The carbonyl carbon of the ketone is expected to appear at a characteristic downfield shift. |

| 144 | Quaternary C (Trityl) | The quaternary carbons of the three phenyl rings attached to the central carbon of the trityl group. |

| 127 - 130 | Aromatic C H (Trityl and Benzyl) | The aromatic carbons of the trityl and benzyl groups. |

| ~86 | C (Ph)₃ | The central quaternary carbon of the trityl group. |

| ~63 | N-C H₂-Ph | The benzylic carbon adjacent to the nitrogen. |

| ~60 | C H₂-OTr | The carbon of the methylene group attached to the trityl ether. |

| ~55 | C H-CH₂OTr | The methine carbon at the 3-position. |

| ~50 | Piperidine ring C H₂ | The carbons of the piperidine ring adjacent to the nitrogen. |

| ~40 | Piperidine ring C H₂ | The remaining carbons of the piperidine ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectral Data

For 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one, electrospray ionization (ESI) would be a suitable soft ionization technique.

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 462.24 | [M+H]⁺ | The protonated molecular ion. |

| 484.22 | [M+Na]⁺ | The sodium adduct of the molecular ion. |

| 243.12 | [C(Ph)₃]⁺ | A very stable and abundant fragment corresponding to the trityl cation, formed by the cleavage of the C-O bond. |

| 91.05 | [C₇H₇]⁺ | A characteristic fragment for a benzyl group, corresponding to the tropylium cation. |

The mass spectrum of 1-benzyl-4-piperidone shows its corresponding molecular ion peak, confirming its molecular weight.[2]

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for MS data acquisition and analysis.

Conclusion

References

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC: This document details the synthesis and characterization of related piperidine compounds, providing context for the chemical behavior of the piperidine ring system. The full document can be accessed for further details on synthetic procedures and analytical methods.

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents: This patent describes a method for the preparation of a 1-benzyl-3-piperidone derivative, offering insights into the synthesis of rel

-

N Benzyl 4 piperidone - mzCloud : This resource provides mass spectral data for N-benzyl-4-piperidone, a structurally similar compound, which can be used as a reference for interpreting the mass spectrum of the target molecule. [Link]

- 1228879-37-5|1-Benzyl-4-methyl-3-(methylamino)

- CAS No : 923036-30-0 | Product Name : N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pharmaffiliates: This product information highlights the use of substituted benzylpiperidine moieties in pharmaceutical agents.

-

Synthesis of 1-benzyl-3-methyl-4-piperidone - PrepChem.com : This source outlines a synthetic procedure for a related piperidone derivative. [Link]

- (3S)

- 003612 1-Benzyl-3-methyl-4-piperidone CAS: 34737-89-8: This product information sheet gives details on a related piperidone deriv

- CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents: This patent describes the synthesis of a complex piperidine derivative, relevant for understanding the chemistry of such systems.

-

1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem : This PubChem entry contains aggregated data for 1-benzyl-4-piperidone. [Link]

-

4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook : The NIST WebBook provides various spectroscopic data for 1-benzyl-4-piperidone, including mass and IR spectra. [Link]

Sources

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to the Purity Analysis of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one

In the landscape of drug development and manufacturing, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For complex synthetic intermediates like 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one, a crucial building block in the synthesis of various pharmaceutical agents, a comprehensive understanding of its purity profile is paramount. Even trace-level impurities can have profound impacts on the downstream synthesis, potentially leading to altered pharmacological or toxicological profiles in the final active pharmaceutical ingredient (API).

This guide provides a multi-faceted analytical strategy for the robust purity assessment of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one. It moves beyond simple procedural lists to explain the scientific rationale behind each method, empowering researchers and quality control professionals to develop and execute self-validating analytical systems. The methodologies described herein are designed to be a cohesive, integrated approach, ensuring that the identity, purity, and impurity profile of this critical intermediate are understood with the highest degree of scientific rigor.

Understanding the Molecule and Its Potential Impurities

Before embarking on any analytical endeavor, a thorough understanding of the target molecule and its likely contaminants is essential. This foundational knowledge informs method development and allows for the targeted search for process-related impurities.

1.1. Physicochemical Properties

The structure of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is characterized by a central piperidin-4-one core with bulky, non-polar benzyl and trityl protecting groups. These features are critical determinants of its analytical behavior.

| Property | Value | Rationale & Analytical Implication |

| Molecular Formula | C₃₂H₃₁NO₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 473.60 g/mol | Essential for mass spectrometry and quantitative calculations. |

| Key Structural Features | Benzyl group, Trityl group, Piperidin-4-one core | The large, non-polar groups suggest high retention in reversed-phase chromatography. The ketone and tertiary amine offer sites for potential reactions. |

| Chromophores | Phenyl rings (Benzyl & Trityl) | Allows for strong UV absorbance, making UV-based detection in HPLC highly effective. |

1.2. Postulated Impurity Profile

Impurities can arise from various stages of the manufacturing process. A robust analytical approach must be capable of detecting and quantifying starting materials, by-products, intermediates, and degradation products. Synthesis of piperidin-4-one derivatives often involves multi-step reactions, including Mannich condensations.[1][2]

| Potential Impurity | Origin | Significance |

| 1-Benzyl-4-piperidone | Unreacted starting material | A common process-related impurity that must be monitored. |

| Trityl Alcohol (Triphenylmethanol) | By-product of deprotection or side reaction | Can indicate instability in the trityl protecting group. |

| Detritylated Analog | Degradation or incomplete protection | A significant process-related impurity affecting the subsequent synthetic step. |

| N-debenzylated Analog | Degradation or side reaction | Indicates potential instability of the benzyl protecting group. |

| Positional Isomers | Non-selective synthesis | Could arise if the initial functionalization of the piperidone ring is not perfectly regioselective. |

The Analytical Workflow: An Integrated Strategy

A single analytical technique is insufficient to fully characterize the purity of a complex molecule. The strategy outlined below employs orthogonal methods to build a complete and reliable purity profile.

Caption: Integrated workflow for purity analysis of the target compound.

Chromatographic Purity: The Core of Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and impurity profile of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.

3.1. Rationale for Method Development

Given the molecule's high hydrophobicity, a reversed-phase (RP) method is the logical choice.

-

Stationary Phase: A C18 column is the workhorse for RP-HPLC and provides an excellent starting point due to its hydrophobic character, which will offer strong retention for the benzyl and trityl moieties.

-

Mobile Phase: A gradient elution using acetonitrile and water is necessary. An isocratic method would likely fail to elute highly retained impurities in a reasonable time or provide sufficient resolution for early-eluting polar impurities. An acid modifier, such as formic acid (0.1%), is added to the mobile phase to ensure consistent ionization of any basic sites (the piperidine nitrogen) and improve peak shape.[3]

-

Detection: The phenyl rings provide strong UV chromophores. Detection at approximately 220 nm or 254 nm is expected to provide excellent sensitivity for the parent compound and related aromatic impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

3.2. Detailed Experimental Protocol: RP-HPLC

This protocol is a validated starting point and should be verified for system suitability before use.

1. Instrumentation:

- HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

2. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm (with PDA scan from 200-400 nm) |

| Injection Volume | 10 µL |

3. Sample Preparation:

- Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

- Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

- Vortex to ensure complete dissolution.

4. System Suitability Test (SST):

- Before sample analysis, perform five replicate injections of the standard solution.

- Acceptance Criteria:

- Tailing Factor (Asymmetry): 0.8 - 1.5

- Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

- Theoretical Plates (N): ≥ 5000

- Causality: The SST is a self-validating step. It ensures the chromatographic system is performing adequately on the day of analysis, guaranteeing the trustworthiness of the generated data.

5. Analysis and Calculation:

- Inject the sample solution.

- Calculate purity using the area percent method, assuming all impurities have a similar response factor.

- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Confirmation and Structural Elucidation

While HPLC quantifies purity, spectroscopic methods confirm identity and are indispensable for characterizing unknown impurities.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be employed.[4][5]

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Key expected signals would include the aromatic protons of the benzyl and trityl groups, the benzylic CH₂ protons, and the protons of the piperidine ring. The integration of these signals should be consistent with the proposed structure.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

-

Quantitative NMR (qNMR): For absolute purity determination, qNMR can be performed by adding a certified internal standard with a known concentration to the sample. By comparing the integral of a specific analyte proton signal to a signal from the standard, the exact concentration and thus purity can be calculated with high precision.

Table of Expected ¹H NMR Signals (Illustrative)

| Chemical Shift (δ, ppm) | Multiplicity | Protons |

| ~ 7.20 - 7.50 | Multiplet | Aromatic H (Benzyl & Trityl) |

| ~ 3.60 | Singlet | Benzylic CH₂ |

| ~ 2.0 - 3.5 | Multiplets | Piperidine ring CH & CH₂ protons |

Note: Actual chemical shifts can vary based on the solvent and instrument.

4.2. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound and its fragments, which is essential for confirming identity and identifying impurities.

-

Technique: Electrospray Ionization (ESI) is well-suited for this molecule, which should readily form a protonated molecular ion [M+H]⁺.

-

LC-MS: The coupling of HPLC with MS is the definitive technique for impurity identification. It allows for the separation of impurities from the main peak, after which a mass spectrum can be obtained for each individual component. The accurate mass measurement from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to predict the elemental composition of an unknown impurity, providing critical clues to its structure.

Caption: Decision tree for the identification of unknown impurities.

Conclusion: A Framework for Confidence